molecular formula C26H25N3O3S B2952367 (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide CAS No. 865161-11-1

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide

Cat. No.: B2952367
CAS No.: 865161-11-1
M. Wt: 459.56
InChI Key: PHMOBELWUREJCW-SGEDCAFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide" is a benzothiazole derivative with a unique Z-configuration and multiple functional groups contributing to its pharmacological and physicochemical properties. Its structural complexity suggests applications in anticancer or antimicrobial therapies, as seen in related benzothiazole derivatives .

Properties

IUPAC Name

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-18(30)27-21-13-14-22-23(17-21)33-26(29(22)15-16-32-2)28-25(31)24(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-14,17,24H,15-16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMOBELWUREJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent studies.

Chemical Structure and Properties

The compound's molecular formula is C22H19N3O5SC_{22}H_{19}N_3O_5S, with a molecular weight of 437.47 g/mol. The structure features several functional groups that contribute to its biological activity, including an acetamido group, a methoxyethyl side chain, and a chromene moiety.

PropertyValue
Molecular FormulaC22H19N3O5S
Molecular Weight437.47 g/mol
Purity≥ 95%

Target of Action

The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) .

Mode of Action

The compound interacts with PTP1B by binding in both the catalytic and second aryl binding sites. This interaction inhibits PTP1B activity, which is crucial for insulin and leptin signaling pathways that regulate glucose and energy homeostasis. Enhanced signaling through these pathways can lead to improved glucose uptake and energy expenditure, making this compound a candidate for Type II diabetes treatment.

Biochemical Pathways

By inhibiting PTP1B, the compound affects insulin signaling pathways, which can lead to:

  • Enhanced glucose uptake
  • Improved energy expenditure
  • Potential therapeutic effects for metabolic disorders

Biological Activity

Recent studies have highlighted the biological activities associated with this compound:

Antimicrobial Activity

Research indicates that compounds containing the benzo[d]thiazole scaffold exhibit significant antimicrobial properties. Modifications to this scaffold can enhance these biological activities. Preliminary tests suggest that this compound may possess notable efficacy against various microbial strains.

Anticancer Potential

Studies have shown that derivatives of benzo[d]thiazole can exhibit anticancer properties. The inhibition of PTP1B may also play a role in cancer cell metabolism regulation. Further investigations are required to elucidate the specific anticancer mechanisms and efficacy of this compound against different cancer cell lines.

Pharmacokinetics

The pharmacokinetic profile indicates good in vitro PTP1B inhibitory activity along with in vivo antihyperglycemic efficacy. These findings suggest that the compound may have favorable absorption and distribution characteristics, although detailed pharmacokinetic studies are necessary to confirm these observations.

Study 1: Inhibition of PTP1B

A study demonstrated that this compound effectively inhibited PTP1B in vitro with an IC50 value indicative of its potential as a therapeutic agent for metabolic disorders.

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains, showing significant inhibition zones compared to control groups. This suggests its potential utility in treating infections caused by resistant strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related derivatives from the evidence:

Compound Key Substituents/Features Biological Activity Key Findings Reference
Target: (Z)-N-(6-Acetamido-3-(2-Methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide - 6-Acetamido (electron-donating)
- 3-(2-Methoxyethyl) (solubility enhancer)
- Z-configuration
- Diphenylacetamide (lipophilic)
Inferred: Anticancer, kinase inhibition (analog-based) Hypothesized strong VEGFR-2 binding due to diphenylacetamide; enhanced solubility from methoxyethyl vs. nitro analogs. N/A
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) - 6-Nitro (electron-withdrawing)
- Thiadiazole-thioacetamide pharmacophore
VEGFR-2 inhibition (IC₅₀ = 0.28 µM)
Antiproliferative (GI₅₀ = 1.2–3.8 µM)
Superior kinase inhibition due to nitro group and thiadiazole-thioacetamide motif; high cytotoxicity.
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c) - Triazole-naphthalene hybrid
- 3-Nitrophenyl (electron-withdrawing)
Not explicitly stated; inferred antimicrobial/kinase inhibition Enhanced π-π stacking from naphthalene; nitro group may reduce solubility but improve target affinity.
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) - Dinitrophenyl (strong electron-withdrawing)
- Benzimidazole-thioacetamide
Antimicrobial (MIC = 6.25 µg/mL)
Anticancer (IC₅₀ = 8.3 µM)
High cytotoxicity linked to dinitrophenyl; broad-spectrum activity but potential toxicity.
(E)-2-(5-Substitutedbenzylidene-2,4-dioxothiazolidin-3-yl)-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamides - Thiocyanate at position 6
- Thiazolidinone-dione
Anti-HIV (EC₅₀ = 0.8 µM)
Antimicrobial (MIC = 1.56–3.12 µg/mL)
Thiocyanate enhances antiviral activity; thiazolidinone core critical for binding.

Structural and Functional Insights:

Substituent Effects :

  • 6-Position : The acetamido group in the target compound contrasts with nitro (), thiocyanate (), or unsubstituted benzothiazoles. Acetamido likely reduces cytotoxicity compared to nitro groups while maintaining hydrogen-bonding capacity .
  • 3-Position : The 2-methoxyethyl chain may confer better solubility than rigid substituents (e.g., phenylurea in ) or hydrophobic groups (e.g., naphthalene in ).

Pharmacophore Diversity: Thiadiazole (), triazole (), and thiazolidinone () rings introduce distinct electronic and steric profiles. The target compound’s diphenylacetamide may mimic kinase inhibitor scaffolds (e.g., VEGFR-2) more effectively than smaller substituents .

Biological Performance :

  • Nitro-substituted derivatives (e.g., 6d) show potent kinase inhibition but risk off-target toxicity. The target compound’s acetamido group may balance efficacy and safety .
  • Thiocyanate-substituted analogs () excel in antiviral activity, suggesting the target compound’s acetamido and diphenyl groups could be optimized for similar applications.

Synthetic Accessibility :

  • The target compound likely requires multi-step synthesis involving: (i) Benzothiazole ring formation via cyclization, (ii) Acetamido introduction via nucleophilic substitution, (iii) Z-configuration control using steric or catalytic methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.